Piperonylidene propionaldehyde

説明

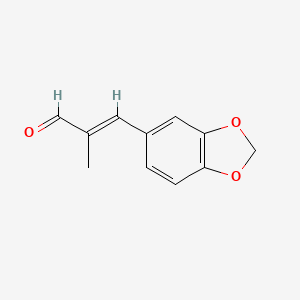

Piperonylidene propionaldehyde is an organic compound characterized by its unique structure, which includes a piperonylidene group attached to a propionaldehyde moiety

特性

CAS番号 |

6974-47-6 |

|---|---|

分子式 |

C11H10O3 |

分子量 |

190.19 g/mol |

IUPAC名 |

3-(1,3-benzodioxol-5-yl)-2-methylprop-2-enal |

InChI |

InChI=1S/C11H10O3/c1-8(6-12)4-9-2-3-10-11(5-9)14-7-13-10/h2-6H,7H2,1H3 |

InChIキー |

VLNPUVFEUOBXDK-UHFFFAOYSA-N |

SMILES |

CC(=CC1=CC2=C(C=C1)OCO2)C=O |

異性体SMILES |

C/C(=C\C1=CC2=C(C=C1)OCO2)/C=O |

正規SMILES |

CC(=CC1=CC2=C(C=C1)OCO2)C=O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: Piperonylidene propionaldehyde can be synthesized through several methods. One common approach involves the alkali-catalyzed condensation of piperonal with propionic aldehyde. This reaction typically requires a basic catalyst and proceeds under mild conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound often involves the partial catalytic hydrogenation of 2-piperonylidene-propanal. This process is typically carried out in the presence of a catalyst such as Raney nickel and an inert solvent like alcohol or ether .

化学反応の分析

Selective Hydrogenation to Piperonyl Propionaldehyde

Piperonylidene propionaldehyde undergoes catalytic hydrogenation under Pd/C (palladium on carbon) to yield piperonyl propionaldehyde. This reaction selectively reduces the α,β-unsaturated double bond while preserving the aldehyde functionality .

Conditions :

-

Catalyst: 3–8% Pd/C (5% optimal, 60% moisture)

-

Pressure: 0.5–2.5 MPa H₂

-

Temperature: 80–130°C

-

Duration: 6–12 hours

Outcomes :

| Parameter | Value |

|---|---|

| Conversion | >99% |

| Product Purity | ≥98% |

| Yield (Two-Step) | 60–63% |

This process is industrially preferred due to its safety, scalability, and high selectivity .

Base-Catalyzed Condensation with Propionaldehyde

The synthesis of this compound involves aldol condensation between piperonal (1,3-benzodioxole-5-carbaldehyde) and propionaldehyde under alkaline conditions .

Mechanism :

-

Enolate Formation : Propionaldehyde deprotonates in basic media (e.g., NaOH/KOH in methanol) to form a nucleophilic enolate.

-

Nucleophilic Attack : The enolate attacks the carbonyl carbon of piperonal.

-

Protonation and Dehydration : The intermediate aldol adduct dehydrates to form the α,β-unsaturated aldehyde.

Optimized Conditions :

-

Alkali Concentration: 2–20% (5–10% optimal)

-

Temperature: 20–80°C (20–50°C optimal)

-

Solvent: Methanol or ethanol

-

Duration: 3–8 hours

Yield Data :

| Alkali (%) | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| 5 | 30 | 4 | 62.05 |

| 10 | 50 | 5 | 63.20 |

| 15 | 80 | 5 | 60.60 |

Nucleophilic Addition to the α,β-Unsaturated System

The conjugated carbonyl system allows Michael addition or cyanohydrin formation. For example, hydrogen cyanide (HCN) adds across the double bond :

Conditions :

-

pH 4–5 (buffered with H₂SO₄ and NaCN)

-

Room temperature

Selectivity : The reaction favors 1,4-addition due to conjugation stabilization.

Oxidation and Reduction Pathways

-

Oxidation : The aldehyde group can be oxidized to propionic acid derivatives using strong oxidizers (e.g., KMnO₄, CrO₃), though this is less common due to competing alkene reactivity .

-

Enzymatic Reduction : Aldehyde dehydrogenases (ALDH) may reduce the compound to the corresponding alcohol in biological systems .

Cross-Coupling Reactions

The Wittig-Horner reaction with stabilized ylides can extend the conjugated system :

Key Features :

-

Stereoselectivity: Antiperiplanar attack favors E-alkene formation.

-

Byproduct: Water-soluble phosphate derivatives facilitate purification.

Polymerization and Side Reactions

Under prolonged basic conditions, self-condensation or polymerization may occur via repeated aldol additions. Stabilizing agents (e.g., radical inhibitors) are recommended for large-scale syntheses .

科学的研究の応用

Piperonylidene propionaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: This compound can be used in studies involving enzyme interactions and metabolic pathways.

Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.

Industry: this compound is utilized in the production of fragrances and other industrial chemicals.

作用機序

The mechanism by which piperonylidene propionaldehyde exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research .

類似化合物との比較

Piperonylidene propionaldehyde can be compared with other similar compounds such as:

2-Piperonyl-propanal: Shares a similar structure but differs in its specific functional groups and reactivity.

Propionaldehyde: A simpler aldehyde that lacks the piperonylidene group, resulting in different chemical properties and applications.

Uniqueness: this compound’s unique combination of the piperonylidene and propionaldehyde moieties gives it distinct chemical properties, making it valuable for specific applications in research and industry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。